(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane
Overview
Description
(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane, also known as this compound, is a useful research compound. Its molecular formula is C₁₀H₁₆Cl₂N₂O₂ and its molecular weight is 267.15 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Based on its structure, it can be inferred that it might interact with proteins or enzymes that have affinity for cyclohexane derivatives .
Mode of Action
Cyclohexane derivatives are known to undergo e2 elimination reactions . In these reactions, a strong base removes two substituents, resulting in an alkene . This mechanism occurs in a single step concerted reaction with one transition state . The rate of this mechanism depends on both the base and the alkyl halide .
Biochemical Pathways
Cyclohexane derivatives are known to be involved in various metabolic pathways . These compounds can influence gene expression and cellular metabolism, potentially affecting a wide range of biological processes .
Pharmacokinetics
It has been noted that small-ring cage hydrocarbons, such as cyclohexane derivatives, often exhibit superior pharmacokinetic properties compared to their parent aromatics, including improved solubility and reduced susceptibility to metabolism .
Result of Action
Cyclohexane derivatives are known to cause steric strain due to 1,3-diaxial interactions when they occupy axial positions . This strain can influence the stability of the molecules and potentially affect their biological activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane. Factors such as temperature, light, and exposure to other chemicals can potentially affect its stability and interaction with its targets . Moreover, the cellular environment, including the presence of other molecules and cellular pH, can also influence its activity .
Properties
IUPAC Name |
2-chloro-N-[(1S,2S)-2-[(2-chloroacetyl)amino]cyclohexyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Cl2N2O2/c11-5-9(15)13-7-3-1-2-4-8(7)14-10(16)6-12/h7-8H,1-6H2,(H,13,15)(H,14,16)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWRKAARNQHEEG-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)CCl)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC(=O)CCl)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566383 | |
Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(2-chloroacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150576-46-8 | |
Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(2-chloroacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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